LSD1 (KDM1A) Inhibitory Potency: 4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole vs. Thiabendazole
The target compound exhibits sub-micromolar inhibition of recombinant human LSD1 (IC50 = 356 nM), a histone demethylase implicated in oncology and epigenetic regulation [1]. Thiabendazole, the closest structural comparator lacking the 5,6-dimethyl groups, has no reported LSD1 inhibitory activity in the same curated database, representing a functional gain-of-activity driven by the dimethyl substitution.
| Evidence Dimension | LSD1 (KDM1A) inhibition – IC50 |
|---|---|
| Target Compound Data | IC50 = 356 nM (0.356 µM) |
| Comparator Or Baseline | Thiabendazole: no LSD1 inhibition reported in BindingDB/ChEMBL |
| Quantified Difference | Unique activity detected only in the 5,6-dimethyl derivative; thiabendazole is not recognized as an LSD1 ligand |
| Conditions | Inhibition of human recombinant LSD1 assessed via H2O2 production using methylated peptide substrate and Amplex red reagent (30 min incubation) [1] |
Why This Matters
For epigenetic drug discovery programs targeting LSD1, thiabendazole is an inactive compound; only the 5,6-dimethyl-substituted analog provides the requisite pharmacophore for LSD1 engagement.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). LSD1 IC50 = 356 nM. Assay sourced from Bioorg. Med. Chem. Lett. 25: 1925-8 (2015), PubMed ID: 25827526. View Source
